Cas no 36293-01-3 (2-chloro-N-(1S)-1-phenylethylacetamide)

2-chloro-N-(1S)-1-phenylethylacetamide structure
36293-01-3 structure
商品名:2-chloro-N-(1S)-1-phenylethylacetamide
CAS番号:36293-01-3
MF:C10H12CLNO
メガワット:197.66138
MDL:MFCD09755968
CID:296198
PubChem ID:1810267

2-chloro-N-(1S)-1-phenylethylacetamide 化学的及び物理的性質

名前と識別子

    • Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
    • 2-chloro-N-[(1S)-1-phenylethyl]acetamide
    • 2-Chloro-N-[(S)-methylbenzyl]ethanamide
    • Acetamide,2-chloro-N-(1-phenylethyl)-, (S)-
    • N-[(S)-1-Phenylethyl]chloroacetamide
    • SCHEMBL2938094
    • 36293-01-3
    • EN300-26283713
    • CBDivE_001371
    • DTXSID70365234
    • 2-chloro-n-((1S)-1-phenylethyl)acetamide
    • (S)-2-Chloro-N-(1-phenylethyl)acetamide
    • Z1562138590
    • AKOS003239121
    • AKOS017391732
    • 2-chloro-N-(1S)-1-phenylethylacetamide
    • MDL: MFCD09755968
    • インチ: InChI=1S/C10H12ClNO/c1-8(12-10(13)7-11)9-5-3-2-4-6-9/h2-6,8H,7H2,1H3,(H,12,13)/t8-/m0/s1
    • InChIKey: NCGMICUPYDDHPQ-QMMMGPOBSA-N
    • ほほえんだ: C[C@H](NC(CCl)=O)C1=CC=CC=C1

計算された属性

  • せいみつぶんしりょう: 197.06086
  • どういたいしつりょう: 197.0607417g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 4
  • 複雑さ: 166
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 2.1
  • トポロジー分子極性表面積: 29.1Ų

じっけんとくせい

  • PSA: 29.1

2-chloro-N-(1S)-1-phenylethylacetamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-26283713-1.0g
2-chloro-N-[(1S)-1-phenylethyl]acetamide
36293-01-3 95%
1.0g
$85.0 2024-06-18
Enamine
EN300-26283713-0.25g
2-chloro-N-[(1S)-1-phenylethyl]acetamide
36293-01-3 95%
0.25g
$39.0 2024-06-18
Enamine
EN300-26283713-5.0g
2-chloro-N-[(1S)-1-phenylethyl]acetamide
36293-01-3 95%
5.0g
$290.0 2024-06-18
Enamine
EN300-26283713-10.0g
2-chloro-N-[(1S)-1-phenylethyl]acetamide
36293-01-3 95%
10.0g
$488.0 2024-06-18
Enamine
EN300-26283713-0.5g
2-chloro-N-[(1S)-1-phenylethyl]acetamide
36293-01-3 95%
0.5g
$63.0 2024-06-18
Aaron
AR007AW4-500mg
Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
36293-01-3 95%
500mg
$112.00 2025-02-14
Aaron
AR007AW4-2.5g
Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
36293-01-3 95%
2.5g
$258.00 2025-02-14
1PlusChem
1P007ANS-50mg
Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
36293-01-3 95%
50mg
$87.00 2024-05-04
1PlusChem
1P007ANS-1g
Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
36293-01-3 95%
1g
$162.00 2024-05-04
1PlusChem
1P007ANS-2.5g
Acetamide,2-chloro-N-[(1S)-1-phenylethyl]-
36293-01-3 95%
2.5g
$263.00 2024-05-04

2-chloro-N-(1S)-1-phenylethylacetamide 関連文献

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2-chloro-N-(1S)-1-phenylethylacetamideに関する追加情報

Compound CAS No. 36293-01-3: 2-Chloro-N-(1S)-1-phenylethylacetamide

Compound CAS No. 36293-01-3, also known as 2-chloro-N-(1S)-1-phenylethylacetamide, is a highly specialized organic compound with significant applications in the field of pharmaceutical chemistry and chemical synthesis. This compound has garnered attention due to its unique structural properties and potential biological activities. Recent studies have highlighted its role in drug discovery and development, particularly in the design of bioactive molecules with tailored pharmacokinetic profiles.

The molecular structure of 2-chloro-N-(1S)-1-phenylethylacetamide consists of a chlorinated acetamide group attached to a chiral phenethylamine moiety. The presence of the chlorine atom at the second position of the acetamide group introduces electronic effects that can influence the compound's reactivity and interactions with biological systems. The (1S) configuration of the phenethylamine group adds stereochemical complexity, which is crucial for its potential enantioselective interactions in biological environments.

Recent advancements in synthetic methodologies have enabled more efficient and scalable production of compound CAS No. 36293-01-3. Researchers have explored various routes, including asymmetric catalysis and enantioselective synthesis, to optimize the production process while maintaining high enantiomeric excess. These developments have significantly enhanced the feasibility of incorporating this compound into large-scale pharmaceutical applications.

From a pharmacological perspective, 2-chloro-N-(1S)-1-phenylethylacetamide has demonstrated promising bioactivity in preclinical studies. Its ability to modulate specific biological targets, such as enzyme activity or receptor binding, has made it a valuable tool in drug discovery programs targeting various therapeutic areas. For instance, recent research has explored its potential as an inhibitor of key enzymes involved in metabolic disorders and neurodegenerative diseases.

The stereochemistry of the compound plays a pivotal role in its biological activity. The (1S) configuration ensures selective binding to specific receptors or enzymes, which is critical for achieving desired therapeutic effects while minimizing off-target interactions. This aspect has been thoroughly investigated in recent studies, emphasizing the importance of chirality in drug design.

In terms of applications, compound CAS No. 36293-01-3 is widely used as an intermediate in the synthesis of more complex bioactive molecules. Its versatility allows chemists to modify other functional groups while retaining its core structural features, making it a valuable building block in medicinal chemistry.

Moreover, recent advancements in computational chemistry have provided deeper insights into the molecular interactions of 2-chloro-N-(1S)-1-phenylethylacetamide. Molecular docking studies and quantum mechanical calculations have revealed detailed information about its binding modes and energy profiles, further enhancing our understanding of its biological activity.

In conclusion, compound CAS No. 36293-01-3 stands as a testament to the ongoing progress in chemical synthesis and drug discovery. Its unique structural features, combined with cutting-edge research findings, position it as a key player in the development of innovative therapeutic agents. As research continues to unfold, this compound is expected to contribute significantly to advancements in medicinal chemistry and related fields.

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